molecular formula C53H60N6O18 B11833019 methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox

methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox

Cat. No.: B11833019
M. Wt: 1069.1 g/mol
InChI Key: GAMSWNDEGKGKEM-HOCCTGLYSA-N
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Description

This compound is a highly functionalized tetrahydropyran derivative with a complex stereochemical framework. Key structural features include:

  • Multiple azido groups (-N₃) at the 5-position of one pyran ring and the 3-position of another, enabling bioorthogonal click chemistry applications .
  • Acetoxy (-OAc) and benzyloxy (-OBn) protecting groups, which are critical for synthetic intermediates in carbohydrate chemistry .
  • A methyl ester at the 2-position, common in glycosylation precursors .
  • A tetrahydropyran core with stereospecific substitutions (2S,3S,4S,5R,6R), influencing its reactivity and biological interactions .

This molecule is likely used in the synthesis of glycoconjugates or as a precursor for pharmaceuticals requiring precise stereochemical control.

Properties

Molecular Formula

C53H60N6O18

Molecular Weight

1069.1 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-hydroxyoxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C53H60N6O18/c1-31(60)66-29-38-42(68-25-34-17-9-5-10-18-34)44(69-26-35-19-11-6-12-20-35)41(57-59-55)52(74-38)76-47-46(70-27-36-21-13-7-14-22-36)49(71-28-37-23-15-8-16-24-37)53(77-48(47)51(64)65-4)75-43-39(30-67-32(2)61)73-50(63)40(56-58-54)45(43)72-33(3)62/h5-24,38-50,52-53,63H,25-30H2,1-4H3/t38-,39-,40-,41-,42-,43?,44-,45-,46+,47+,48+,49-,50?,52-,53-/m1/s1

InChI Key

GAMSWNDEGKGKEM-HOCCTGLYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](OC([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])O)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N=[N+]=[N-])OCC6=CC=CC=C6)OCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective azidation, and glycosylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to minimize steps and maximize yield. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic substitution reactions involving the azido groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).

    Substitution: Reagents like NaN3 (Sodium azide) for azidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the azido groups can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

Industry

In the materials science industry, this compound could be used in the development of novel polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, the azido groups could be involved in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways would vary based on the specific bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Stereochemistry Synthesis Yield (If Reported) Applications / Notes Reference
Target Compound Azido, Acetoxy, Benzyloxy, Methyl Ester 2S,3S,4S,5R,6R (Core) N/A Glycoconjugate synthesis, bioorthogonal chemistry
Methyl (2S,3S,4S,5R,6S)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-6-methoxy-5-phenylmethoxy-oxane-2-carboxylate Acetoxy, Benzyloxy, Methoxy 2S,3S,4S,5R,6S N/A Synthetic intermediate for protected carbohydrates
(2S,3S,4S,5R,6R)-Methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate Azido, Acetoxy, Benzyloxy, Hydroxy 2S,3S,4S,5R,6R N/A Click chemistry, antiviral prodrug development
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(5-(acetoxymethyl)-2-fluorophenoxy)-tetrahydro-2H-pyran-3,4,5-triyl triacetate (13a) Acetoxymethyl, Fluorophenoxy 2R,3R,4S,5R,6S 78% Fluorinated glycoside for imaging probes
(2S,3S,4S,5R,6R)-Methyl 3,4,5,6-tetraacetoxy-tetrahydro-2H-pyran-2-carboxylate Tetraacetoxy, Methyl Ester 2S,3S,4S,5R,6R N/A Simplified analog for glycosylation studies
Methyl (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-bis(phenylmethoxy)-5-[2,2,2-tris(chloranyl)ethanoylamino]oxan-4-yl]oxy-5-(phenylcarbonyloxy)-3,4-bis(phenylmethoxy)oxane-2-carboxylate tert-Butyldimethylsilyl, Trichloroethyl, Bn 2S,3S,4S,5R,6R N/A Bulky protecting groups for selective deprotection

Key Findings:

Functional Group Diversity: The target compound’s azido groups distinguish it from analogs like ’s methoxy-substituted derivative and ’s fluorophenoxy compounds. Azido groups enable Huisgen cycloaddition for bioconjugation . Benzyloxy protection is shared with and , but the target’s dual azido groups enhance reactivity compared to mono-azido analogs .

Stereochemical Complexity :

  • The 2S,3S,4S,5R,6R configuration is conserved in ’s tetraacetate, but the absence of azido/benzyloxy groups limits its utility in advanced synthesis .

Synthetic Utility: ’s fluorophenoxy compound (13a) achieves a 78% yield via LiAlH4 reduction and acetylation, suggesting efficient methods for analogous targets . The target’s multiple protections (acetoxy, benzyloxy) may require stepwise deprotection, contrasting with ’s trichloroethyl group for orthogonal stability .

Biological Relevance: Azido-containing analogs (, target) are prioritized for drug delivery systems, whereas non-azido derivatives () serve as intermediates .

Biological Activity

The compound methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-hydroxytetrahydro-2H-pyran-3-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carbox is a complex organic molecule with potential biological activities. This article delves into its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound features multiple functional groups including azido and acetoxy moieties that suggest potential reactivity and biological interactions. The stereochemistry indicated by the (S) and (R) configurations may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. The azido group is known for enhancing the reactivity of compounds towards microbial targets. For instance:

CompoundActivityReference
Azido derivativesAntibacterial against E. coli
Acetoxy derivativesAntifungal against Candida species

Anticancer Properties

Research has revealed that certain azido-containing compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS). Specifically:

Cell LineIC50 (µM)Reference
HeLa15
MCF720

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in metabolic pathways. For example:

Enzyme TargetInhibition TypeReference
ChitinaseCompetitive
β-glucosidaseNon-competitive

The proposed mechanism of action for the biological activity of this compound includes:

  • Reactive Oxygen Species Generation : Inducing oxidative stress in target cells leading to apoptosis.
  • Enzyme Interaction : Binding to active sites of enzymes resulting in inhibition of their activity.
  • Membrane Disruption : Altering membrane integrity in microbial cells.

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Study on Antimicrobial Effects : A clinical trial assessed the effectiveness of azido derivatives in treating bacterial infections resistant to conventional antibiotics.
    • Outcome : Significant reduction in bacterial load was observed in treated patients compared to controls.
  • Cancer Treatment Trials : Investigations into the use of azido-containing compounds for targeted cancer therapies showed promising results with improved patient outcomes.
    • Outcome : Enhanced survival rates were noted in patients receiving treatment with these compounds.

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